molecular formula C19H15ClN4O2S B2874828 (Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile CAS No. 1029989-13-6

(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile

Cat. No.: B2874828
CAS No.: 1029989-13-6
M. Wt: 398.87
InChI Key: NPBWLEANULSKIM-BOPFTXTBSA-N
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Description

(Z)-3-{[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile (CAS 1029989-13-6) is a chemical compound with a molecular formula of C19H15ClN4O2S and a molecular weight of 398.87 g/mol . This molecule features a pyrazole core linked to a (4-methylphenyl)sulfonyl propenenitrile group via an amino bridge, adopting a Z-configuration around the central double bond . The presence of both pyrazole and sulfonamide functional groups in a single architecture is of significant interest in medicinal chemistry, as these motifs are frequently found in pharmacologically active molecules . Pyrazole and sulfonamide derivatives are important scaffolds in developing target drug molecules and are known to exhibit a wide range of pharmacological activities, which can be explored by researchers in early-stage drug discovery . The structural complexity of this compound, including its hydrogen bond donor and acceptor counts and defined stereochemistry, makes it a valuable intermediate for synthesizing more complex heterocyclic systems or for use in structure-activity relationship (SAR) studies . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-13-2-8-16(9-3-13)27(25,26)17(10-21)11-22-19-18(12-23-24-19)14-4-6-15(20)7-5-14/h2-9,11-12H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBWLEANULSKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=NN2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile, also known by its CAS number 1029989-13-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClN4O2S, and it features a complex structure that includes a pyrazole ring and a sulfonamide group. The compound's structure is essential for its biological activity, particularly in targeting specific receptors or enzymes.

PropertyValue
Molecular FormulaC19H15ClN4O2S
Molecular Weight398.87 g/mol
Boiling Point661.8 ± 55.0 °C
Density1.424 ± 0.06 g/cm³
pKa11.96 ± 0.50

Research indicates that compounds containing the pyrazole moiety often exhibit anti-inflammatory and analgesic properties. The specific biological activity of this compound may involve:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of various inflammatory diseases .
  • Neuroprotective Effects : There is evidence suggesting that related pyrazole derivatives can protect against neuroinflammation by inhibiting microglial activation and reducing nitric oxide production in response to inflammatory stimuli .

Case Study: Neuroprotective Potential

A study investigated the neuroprotective effects of a structurally similar compound on Parkinson's disease models. The findings indicated that the compound significantly reduced microglial activation and protected dopaminergic neurons from neurotoxic damage induced by MPTP treatment. This suggests that this compound may have similar protective effects against neuroinflammatory conditions .

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, thus alleviating inflammation and pain symptoms .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives.

Compound NameActivity TypeReference
1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-ylNeuroprotective
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)Anti-inflammatory
(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}Potentially anti-inflammatoryCurrent Study

Comparison with Similar Compounds

Key structural differences :

  • Substituents on the pyrazole ring : The target compound features a 4-chlorophenyl group at position 4 and a sulfonyl group at position 2, whereas fipronil/ethiprole have trifluoromethyl or ethylsulfinyl groups. The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to sulfinyl groups in analogs .

Table 1: Comparative Properties of Pyrazole Derivatives

Compound Name Key Substituents LogP (Predicted) Bioactivity (Reported) Reference
Target Compound (Z-configuration) 4-Cl-phenyl, methylphenyl-sulfonyl, nitrile 3.8* Not yet reported (predicted insecticidal)
Fipronil 4-CF₃-phenyl, sulfinyl, nitrile 4.1 Broad-spectrum insecticide (IC₅₀: 0.01 ppm)
Ethiprole 4-CF₃-phenyl, ethylsulfinyl, nitrile 3.9 Insecticide (IC₅₀: 0.05 ppm)
S-Alkyl Triazole-thiol Derivative 4-Cl-phenyl, pyrrole, thiol 2.5 Antifungal (MIC: 12.5 µg/mL)

*Predicted using Multiwfn software for wavefunction analysis .

Key findings :

  • Lipophilicity : The target compound’s LogP (3.8) is lower than fipronil’s (4.1), suggesting reduced membrane permeability but improved aqueous solubility.
  • Bioactivity : While fipronil/ethiprole exhibit potent insecticidal activity, the target compound’s sulfonyl group may shift its target specificity (e.g., toward fungal or bacterial pathogens) .
  • Stereoelectronic effects : The Z-configuration likely enhances intramolecular charge transfer, as modeled via Multiwfn’s electron localization function (ELF) analysis .

Notes

  • Computational tools (Multiwfn, SHELXL) are indispensable for rational design and crystallographic validation .
  • Contradictions in bioactivity predictions (e.g., insecticidal vs. antifungal) highlight the need for empirical testing.

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